molecular formula C19H20N4O2 B14997688 3-[(4-Ethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

3-[(4-Ethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No.: B14997688
M. Wt: 336.4 g/mol
InChI Key: YPEPAGCQXFGFKM-UHFFFAOYSA-N
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Description

3-[(4-ETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the triazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

3-[(4-ETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-ETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-METHOXYPHENYL)AMINO]-6-[(4-ETHYLPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • 3-[(4-ETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-THIONE

Uniqueness

3-[(4-ETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of ethylphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-ethylanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H20N4O2/c1-3-13-4-8-15(9-5-13)20-19-21-18(24)17(22-23-19)12-14-6-10-16(25-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)

InChI Key

YPEPAGCQXFGFKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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